molecular formula C8H8N2O2S B3178906 1H-Indole-2-sulfonamide CAS No. 85953-41-9

1H-Indole-2-sulfonamide

Cat. No.: B3178906
CAS No.: 85953-41-9
M. Wt: 196.23 g/mol
InChI Key: RYMYQAMZUWJAEO-UHFFFAOYSA-N
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Description

1H-Indole-2-sulfonamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. The indole moiety is known for its biological activity and is a core structure in many pharmacologically active compounds . The sulfonamide group attached to the indole ring enhances its biological properties, making it a compound of interest in medicinal chemistry .

Mechanism of Action

Target of Action

1H-Indole-2-sulfonamide, a derivative of indole, has been found to exhibit antimicrobial activity against a variety of bacteria . The primary targets of this compound include Gram-positive bacteria such as Staphylococcus aureus and Bacillus megaterium, and Gram-negative bacteria like Klebsiella pneumonia .

Mode of Action

It is known that sulfonamide-based indole derivatives, like this compound, can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a crucial component for bacterial growth and reproduction .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthetase, which is crucial for the production of folate, this compound prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Pharmacokinetics

The bioavailability of this compound is likely influenced by its chemical structure and the presence of functional groups that can interact with biological systems .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. This is achieved by disrupting the synthesis of folic acid, which is essential for bacterial DNA replication and cell division . This leads to the death of the bacteria, thereby exhibiting its antimicrobial activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s solubility and hence its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-2-sulfonamide can be synthesized through various methods. One common approach involves the sulfonylation of indole derivatives. The N1 sulfonylation of indole is typically achieved using dimethylformamide and sodium hydride as the most effective combination . Alternatively, potassium hydroxide and tetrahydrofuran can also be used to produce the target compound in high yields .

Industrial Production Methods: The industrial production of this compound often involves large-scale sulfonylation reactions. The process is optimized to ensure high yield and purity, using efficient catalysts and reaction conditions. The choice of solvents and reagents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinamide derivatives.

Comparison with Similar Compounds

  • 1H-Indole-2-carboxamide
  • 1H-Indole-3-sulfonamide
  • 1H-Indole-2,3-dione

Comparison: 1H-Indole-2-sulfonamide is unique due to the presence of the sulfonamide group at the C-2 position of the indole ring. This structural feature imparts distinct biological properties compared to other indole derivatives. For instance, 1H-Indole-2-carboxamide lacks the sulfonamide group, resulting in different pharmacological activities . Similarly, 1H-Indole-3-sulfonamide has the sulfonamide group at a different position, leading to variations in its chemical reactivity and biological effects .

Properties

IUPAC Name

1H-indole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMYQAMZUWJAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558089
Record name 1H-Indole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85953-41-9
Record name 1H-Indole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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